N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine
Description
N-[(4-Bromophenyl)methyl]-N-methylcyclopropanamine is a cyclopropane-containing amine derivative featuring a 4-bromobenzyl group and a methyl substituent on the nitrogen atom. Its structural uniqueness lies in the combination of a small strained ring and halogenated aromatic moiety, which may influence pharmacokinetic properties such as metabolic stability and lipophilicity.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-13(11-6-7-11)8-9-2-4-10(12)5-3-9/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZXIVSDHQGRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Br)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine typically involves the reaction of 4-bromobenzyl chloride with N-methylcyclopropanamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom on the para position of the phenyl ring is susceptible to substitution under specific conditions. While bromine is typically a meta-directing group, the electron-donating effects of the adjacent methylene group (via resonance) may activate the ring for nucleophilic displacement.
Example Reaction:
Replacement of bromine with a cyano group via a Rosenmund-von Braun reaction:
Key Conditions:
-
Copper(I) cyanide (CuCN) in dimethylformamide (DMF) at elevated temperatures .
-
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group substitution .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring may undergo acid-catalyzed ring-opening to form linear or branched products.
Example Reaction:
Protonation of the cyclopropane ring followed by nucleophilic attack:
Key Conditions:
Oxidation of the Amine Group
The tertiary amine can be oxidized to an N-oxide under mild oxidizing conditions.
Example Reaction:
Key Conditions:
Alkylation and Quaternization
The tertiary amine can undergo quaternization with alkyl halides to form quaternary ammonium salts.
Example Reaction:
Key Conditions:
Reduction of the Aromatic Ring
Catalytic hydrogenation may reduce the aromatic ring under high-pressure conditions.
Example Reaction:
Key Conditions:
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine has a molecular formula of and a molecular weight of approximately 240.14 g/mol. The compound features a cyclopropane ring, a bromophenyl group, and a methylamine moiety, which contribute to its reactivity and potential interactions with biological targets.
Chemistry
- Synthesis of Complex Organic Molecules : The compound serves as a building block in organic synthesis, facilitating the creation of more complex structures through various reactions such as oxidation and substitution. Its unique cyclopropane structure allows for diverse chemical modifications.
- Reagent in Organic Reactions : this compound can be utilized as a reagent in organic chemistry experiments, contributing to the development of new synthetic pathways.
Biology
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity, making it a candidate for further investigation in the development of new antimicrobial agents.
- Anticancer Activity : Research is ongoing to explore its potential as an anticancer agent. Compounds with similar structural features have shown promise in targeting specific cancer pathways, indicating that this compound might have similar therapeutic effects .
Medicine
- Drug Development : The compound is being explored for its potential therapeutic applications in drug discovery. Its unique structure may allow it to interact with specific molecular targets involved in various diseases, including cancer and infectious diseases.
- Pharmacodynamics Studies : Interaction studies are critical for understanding the pharmacodynamics of this compound. Similar compounds have demonstrated significant interactions with biological molecules, which could provide insights into its mechanism of action and therapeutic potential.
Case Studies and Research Findings
Several studies have documented the promising applications of this compound:
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes critical differences between N-[(4-Bromophenyl)methyl]-N-methylcyclopropanamine and its analogs:
Impact of Structural Variations
Halogen Substitution Patterns
- Positional Effects : Bromine at the para position (target compound) may enhance steric interactions compared to ortho-substituted analogs (e.g., ). Para-substituted halogens often improve binding in aromatic systems due to reduced steric hindrance .
- Halogen Type: Fluorine (electron-withdrawing) in and may alter electronic properties compared to bromine (moderately electron-withdrawing). However, suggests halogen size (F vs.
Ring Size and Rigidity
- Cyclopropane (three-membered ring) in the target compound imposes greater ring strain and rigidity than cyclobutane (four-membered ring) in . This strain can influence metabolic stability and target engagement .
N-Substituents
- The N-methyl group in the target compound and may enhance lipophilicity and membrane permeability compared to unsubstituted amines (e.g., ).
Biological Activity
N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine, a compound with the molecular formula CHBrN, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.
Structure and Composition
The compound features a cyclopropanamine core substituted with a bromophenyl group. Its structural formula is as follows:
Physical Properties
- Molecular Weight : 212.11 g/mol
- Melting Point : Not extensively documented but expected to be influenced by the bromine substitution.
- Solubility : Soluble in organic solvents; limited data on aqueous solubility.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to altered gene expression and reduced cell proliferation, particularly in cancer cells.
- Bcr-Abl Kinase : This compound may inhibit Bcr-Abl kinase activity, which is crucial in certain leukemias, thereby affecting cell signaling pathways related to growth and survival.
Cellular Effects
The compound's interaction with HDACs and other targets results in significant cellular effects:
- Gene Expression Modulation : Increased acetylation of histones leads to changes in gene expression patterns.
- Cell Proliferation : Inhibition of key kinases can reduce tumor growth in various cancer models .
Case Studies
- Antitumor Activity : A study demonstrated that compounds with similar structures exhibited promising antitumor effects in vitro. The mechanism was attributed to the inhibition of HDACs and modulation of apoptosis pathways .
- Neuropharmacological Effects : Research on new psychoactive substances (NPS) has indicated that compounds like this compound may possess psychoactive properties, influencing neurotransmitter systems and potentially leading to therapeutic applications in neurodegenerative disorders .
Biological Activity Comparison Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine, and how can intermediates be characterized?
- Methodology:
- Synthesis : Use Buchwald-Hartwig amination or Ullmann coupling to introduce the 4-bromophenyl group. Evidence from bromophenylamine syntheses (e.g., coupling with cyclopropanamine derivatives) suggests palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene/tert-butanol mixtures at 80–100°C .
- Characterization : Confirm intermediates via / NMR (e.g., cyclopropane ring protons at δ 0.5–1.5 ppm) and LC-MS for purity. X-ray crystallography (using SHELX-97 for refinement ) can resolve stereochemical ambiguities in the final product.
Q. How can the stability of the cyclopropane ring in this compound be assessed under varying pH and temperature conditions?
- Methodology:
- Perform accelerated stability studies in buffers (pH 1–12) at 25–60°C. Monitor degradation via HPLC-UV (e.g., C18 column, acetonitrile/water gradient). Cyclopropane ring opening (e.g., via acid-catalyzed hydrolysis) may produce detectable aldehydes or ketones .
Q. What analytical techniques are critical for confirming the absence of regioisomeric impurities?
- Methodology:
- Use high-resolution mass spectrometry (HRMS) to verify the molecular ion ([M+H]⁺ expected at m/z 268.03). Pair with - COSY NMR to distinguish between N-methyl and cyclopropane proton environments .
Advanced Research Questions
Q. How does the steric strain of the cyclopropane ring influence the compound’s reactivity in cross-coupling reactions?
- Methodology:
- Compare Suzuki-Miyaura coupling efficiency of the 4-bromophenyl group in this compound versus non-cyclopropane analogs. Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states and quantify steric hindrance from the cyclopropane . Experimental data may show reduced yields (<60%) due to restricted rotation around the N–CH₂ bond .
Q. What strategies mitigate aggregation-induced quenching in fluorescence studies of bromophenyl-cyclopropanamine derivatives?
- Methodology:
- Test solvent polarity (e.g., DMSO vs. hexane) and concentration effects on fluorescence intensity. Introduce bulky substituents (e.g., tert-butyl groups) to disrupt π-π stacking. Reference structural analogs (e.g., N-(4-bromophenyl)-N-p-terphenylamine ) for design insights.
Q. Can molecular dynamics simulations predict the compound’s binding affinity to neurological targets (e.g., monoamine transporters)?
- Methodology:
- Use AMBER or GROMACS with the TIP3P water model to simulate ligand-receptor interactions. Parameterize the cyclopropane ring using quantum mechanics (QM/MM). Validate predictions with in vitro radioligand displacement assays (IC₅₀ values) .
Contradictions and Open Challenges
Q. Why do computational models overestimate the solubility of bromophenyl-cyclopropanamines in aqueous media?
- Analysis:
- Most force fields (e.g., OPLS-AA) poorly account for the hydrophobic cyclopropane and bromophenyl groups. Experimental logP values (e.g., ~3.5) suggest significant lipid affinity, contradicting simulations. Hybrid QM/MM solvation models may improve accuracy .
Q. How to reconcile conflicting reports on the compound’s metabolic stability in hepatic microsomes?
- Analysis:
- Variability may arise from species-specific CYP450 isoforms (e.g., human vs. rat). Conduct interspecies comparisons using LC-MS/MS to track metabolites (e.g., N-demethylation or cyclopropane oxidation). Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to identify dominant metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
